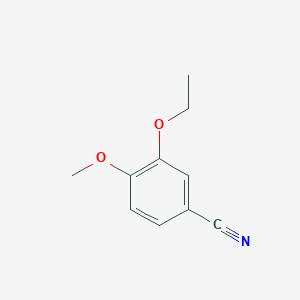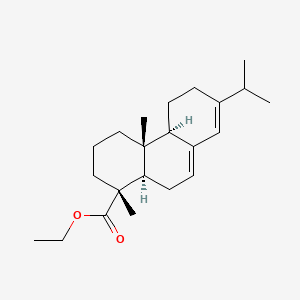
Trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
Overview
Description
Trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is a synthetic organosilicon compound with the molecular formula C₉H₁₃F₉O₃Si. It is a colorless, volatile liquid with a low vapor pressure. This compound is known for its wide range of applications in organic synthesis, materials science, and biomedical research .
Mechanism of Action
Target of Action
Trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane, also known as NONAFLUOROHEXYLTRIMETHOXYSILANE, primarily targets various inorganic and organic substrates. It interacts with hydroxyl, carboxyl, and oxygen-containing groups present in these substrates .
Mode of Action
The compound acts by forming chemical bonds with its targets. After undergoing hydrolysis, it releases low molecular weight alcohols, resulting in the formation of active silanol . This active silanol can chemically bond with hydroxyl, carboxyl, and oxygen-containing groups in various substrates .
Biochemical Pathways
The primary biochemical pathway involved is the formation of a self-assembled monolayer of fluorosilane on the surface of inorganic substrates. This process occurs as a result of the chemical bonding between the active silanol and the substrate .
Pharmacokinetics
The compound is known to react slowly with moisture or water .
Result of Action
The result of the compound’s action is the formation of a surface layer on the treated substrates. This layer has extremely low surface energy and poor wettability, exhibiting excellent hydrophobic, oleophobic, and anti-fouling properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of moisture or water can lead to hydrolysis of the compound . Additionally, the compound should be stored in an inert atmosphere at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is typically synthesized through a series of reactions involving fluorinated alcohols and silane precursors. The general synthetic route involves the reaction of a fluorinated alcohol with a trimethoxysilane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and control .
Chemical Reactions Analysis
Types of Reactions
Trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane undergoes various types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methanol.
Condensation: It can undergo condensation reactions to form polysilanes and other organosilicon polymers.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Condensation: Often requires catalysts such as acids or bases to facilitate the reaction.
Substitution: Various reagents, including halides and nucleophiles, can be used to achieve substitution reactions.
Major Products Formed
Polysilanes: Formed through condensation reactions.
Silanols: Produced during hydrolysis.
Functionalized Silanes: Resulting from substitution reactions.
Scientific Research Applications
Trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane has been utilized in a variety of scientific research applications:
Materials Science: Used as a precursor for the synthesis of polysilanes and other organosilicon polymers.
Organic Synthesis: Employed as a reagent for the preparation of polyfluoroalkylated compounds.
Biomedical Research: Acts as a surfactant to improve the solubility of drug molecules and as a catalyst for the hydrolysis of esters.
Comparison with Similar Compounds
Similar Compounds
- 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane
- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
- Chlorotrimethylsilane
- Butanethiol
Uniqueness
Trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane stands out due to its unique combination of fluorinated and silane functionalities. This dual nature allows it to participate in a wide range of chemical reactions and makes it highly valuable in various research and industrial applications. Its ability to improve the solubility of drug molecules and act as a catalyst in hydrolysis reactions further enhances its utility .
Properties
IUPAC Name |
trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F9O3Si/c1-19-22(20-2,21-3)5-4-6(10,11)7(12,13)8(14,15)9(16,17)18/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJROHELDTBDTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9CH2CH2Si(OCH3)3, C9H13F9O3Si | |
| Record name | Silane, trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576342 | |
| Record name | ((Perfluorobutyl)ethyl)trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85877-79-8 | |
| Record name | Nonafluorohexyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85877-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((Perfluorobutyl)ethyl)trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonafluorohexyl Trimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Indolo[2,3-a]carbazole](/img/structure/B1661996.png)













